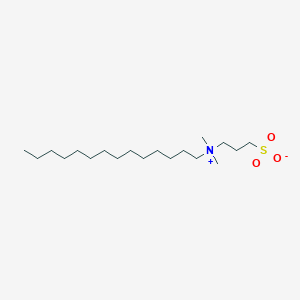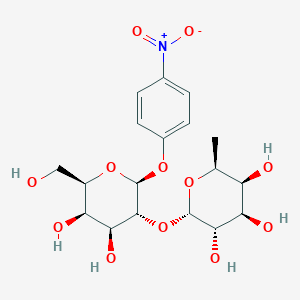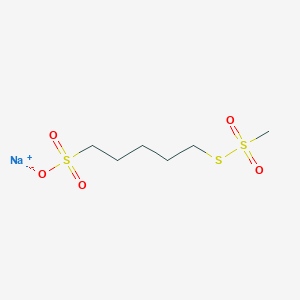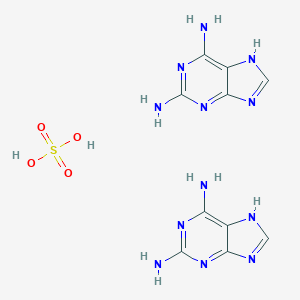
Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to methyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and the selective modification of functional groups. For instance, a concise and efficient synthesis route was reported for 2-acetamido-2-deoxy-β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, showcasing the versatility in accessing such molecules (Cai, Ling, & Bundle, 2009).
Molecular Structure Analysis
The molecular structure of such glycosides is characterized by the presence of an acetamido group and multiple hydroxyl groups, making them suitable for various chemical transformations. For instance, the structural properties of related compounds were examined through crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their conformational dynamics and interaction potential (Zhang, Meredith, Oliver, Carmichael, & Serianni, 2020).
Chemical Reactions and Properties
These molecules undergo a range of chemical reactions, including glycosylation, which is pivotal for the synthesis of oligosaccharides and glycoconjugates. The reactivity of the hydroxyl and acetamido groups allows for selective modifications, essential for constructing complex glycan structures. This reactivity is exploited in synthesizing glycosidic linkages and derivatizing the sugar moiety for specific applications (Miyai & Jeanloz, 1972).
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
- A comprehensive review on acetamide and its derivatives, including methyl derivatives, discusses their commercial importance and the biological effects of exposure in humans. The review highlights the variation in biological responses among these chemicals and emphasizes the need for updated information on their toxicology (Kennedy, 2001).
Glycan Chains in Arabinogalactan Proteins
- Research on arabinogalactan proteins (AGPs) in Physcomitrella patens revealed the presence of unusual sugar residues in the glycan chains, which could have implications for the overall polarity and biological function of AGPs. This study could inform the understanding of complex glycosylation patterns in similar compounds (Fu, Yadav, & Nothnagel, 2007).
Green Extraction of Natural Products
- A review on 2-methyloxolane as a sustainable solvent for the extraction of natural products emphasizes the environmental and economic viability of using bio-based solvents. This context is relevant for considering safe and sustainable methods for extracting and studying complex molecules like methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside (Rapinel et al., 2020).
Hepatoprotective and Antioxidant Activities
- The hepatoprotective potential of Hyperoside, a flavonol glycoside, through enhancing antioxidant responses in liver diseases offers a framework for exploring similar protective effects in compounds with glycosidic functionalities. Such research could provide insights into the therapeutic potential of glycosidic compounds in liver health (Jang, 2022).
Pharmacokinetics and Pharmacodynamics
- A review on ketamine elucidates its clinical uses, including its rapid antidepressant effects. Understanding the pharmacokinetics and pharmacodynamics of molecules like ketamine can inform the research and development of new therapeutic agents, potentially including complex glycosidic compounds (Zanos et al., 2018).
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-ATCGGQGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415339 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
75669-79-3 | |
| Record name | GAL-(1-3)MGC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)


